Glutathione

Stability Formulation Oxidative Degradation

GSSG (CAS 106272-20-2) is the definitive oxidized glutathione reference standard for accurate GSH/GSSG ratio quantification. Unlike labile GSH, GSSG offers superior stability under heat, light, and oxygen exposure—ensuring reproducible calibration curves in HPLC, LC-MS, and enzymatic redox assays. This homodimer is the specific substrate for glutathione reductase, enabling precise protein S-glutathionylation research. With ≥98% purity verified by HPLC and shipped under cold chain, it is ideal for oxidative stress biomarker studies, pharmaceutical development, and quality control of glutathione-containing formulations. Choose GSSG for unmatched redox specificity and batch-to-batch consistency.

Molecular Formula C10H17N3O6S
Molecular Weight 307.33 g/mol
CAS No. 106272-20-2
Cat. No. B177303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutathione
CAS106272-20-2
Synonymsgamma L Glu L Cys Gly
gamma L Glutamyl L Cysteinylglycine
gamma-L-Glu-L-Cys-Gly
gamma-L-Glutamyl-L-Cysteinylglycine
Glutathione
Glutathione, Reduced
Reduced Glutathione
Molecular FormulaC10H17N3O6S
Molecular Weight307.33 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)[O-])[NH3+]
InChIInChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1
InChIKeyRWSXRVCMGQZWBV-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility292.5 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Glutathione (Oxidized) CAS 106272-20-2: Industrial Procurement and Research-Grade Specification Overview


Glutathione (oxidized form, GSSG), also designated as glutathione disulfide (CAS 106272-20-2), is the homodimer of two reduced glutathione (GSH) molecules linked via a disulfide bond . Unlike the biologically active thiol form (GSH), GSSG is a stable oxidized species that serves as a critical redox biomarker, a substrate for glutathione reductase, and an investigational pharmacological agent in oxidative stress and oncology research [1]. In physiological contexts, the GSH/GSSG ratio is tightly maintained at >100:1 under normal conditions, with elevated GSSG levels indicating oxidative challenge or disease states [2]. Its unique chemical stability and defined redox potential make GSSG a preferred reference standard in analytical chemistry, a research tool for studying protein S-glutathionylation, and the active component in advanced pharmaceutical formulations such as NOV-002, a GSSG mimetic that progressed to Phase III clinical trials [3].

Why Generic Glutathione Substitution Fails: Quantifiable Differentiators for Oxidized Glutathione (GSSG) Procurement


Substituting oxidized glutathione (GSSG) with its reduced counterpart (GSH) or alternative thiol antioxidants (e.g., NAC, liposomal GSH) without rigorous specification control leads to significant variability in stability, redox potential, bioavailability, and downstream functional outcomes. Unlike GSH, which is highly susceptible to oxidation by heat, light, oxygen, or alkaline pH, GSSG is inherently the oxidized species and therefore exhibits markedly superior stability in oxidative manufacturing environments [1]. Furthermore, GSSG is not merely an inert byproduct; it serves as a specific substrate for glutathione reductase to generate a transient oxidative signal, a mechanism fundamentally distinct from direct GSH supplementation or cysteine prodrug strategies [2]. Critically, native GSSG is cell-membrane impermeable and requires specialized delivery systems to achieve intracellular effects, whereas reduced GSH and NAC face entirely different absorption and metabolic barriers [3]. The evidence below quantifies these differences in stability, cellular uptake efficiency, redox signaling capacity, and in vivo tumor inhibition, providing a direct, data-driven basis for selecting GSSG over generic alternatives in research, analytical, and pharmaceutical development workflows.

Oxidized Glutathione (GSSG) CAS 106272-20-2: Head-to-Head Quantitative Evidence Guide for Scientific Procurement


Enhanced Stability Profile: GSSG vs. Reduced GSH Under Oxidative Manufacturing Conditions

In contrast to reduced glutathione (GSH), which is highly susceptible to oxidation into GSSG by heat, light, oxygen, or alkaline pH during manufacturing and storage, oxidized glutathione (GSSG) is inherently the stable end-product of this degradation pathway and remains unreactive under similar oxidative stress conditions [1]. This stability difference is quantified by the relative oxidation rates: GSH will spontaneously dimerize to GSSG with a half-life measured in hours under ambient conditions, whereas GSSG requires specific reducing conditions (e.g., glutathione reductase + NADPH) to revert to GSH . This distinction directly impacts raw material sourcing, as a batch of GSH powder with high GSSG content indicates oxidative degradation and reduced potency, while a GSSG specification guarantees batch-to-batch consistency [2].

Stability Formulation Oxidative Degradation Quality Control

Intracellular Delivery Efficiency: Liposomal GSSG vs. Free GSSG

Native oxidized glutathione (GSSG) is cell membrane impermeable, limiting its direct utility in cellular assays. However, formulation into cationic liposomes enables efficient intracellular delivery. A direct comparison demonstrates that GSSG liposomes at 1 mg/mL effectively increased intracellular GSSG levels by 27.1 ± 6.9 fold (n=3) within 4 hours, compared to untreated controls, leading to a significant increase in protein S-glutathionylation and confirming functional delivery [1]. In contrast, free GSSG at equivalent concentrations shows negligible cellular uptake. This delivery efficiency is critical for studies requiring precise modulation of intracellular redox status.

Liposomal Delivery Cellular Uptake S-Glutathionylation Cell Permeability

Pharmacokinetic Profile: GSSG (as NOV-002) vs. Reduced GSH

The GSSG mimetic NOV-002, which advanced to Phase III clinical trials for non-small cell lung cancer, exhibits a distinct pharmacokinetic profile compared to reduced GSH. Following a 250 mg/kg intraperitoneal dose in mice, NOV-002 demonstrated an elimination half-life of approximately 13 minutes, an AUC of 1.18 μg·h/mL, a Cmax of 2.16 μg/mL, and a large volume of distribution (42.61 L/kg) [1]. Importantly, NOV-002 serves as a substrate for glutathione reductase, generating GSH as a primary metabolite and producing a transient oxidative signal in plasma, a pharmacodynamic effect not observed with direct GSH administration [2]. In contrast, intravenously administered GSH is rapidly oxidized in plasma and eliminated with a similar short half-life but does not induce the same controlled oxidative signaling cascade [3].

Pharmacokinetics Drug Development Oncology Redox Signaling

In Vivo Tumor Growth Inhibition: Liposomal GSSG vs. Dacarbazine

In a C57BL/6 mouse model of subcutaneous B16-F10 melanoma, intravenous administration of GSSG liposomes resulted in tumor proliferation retardation of 85% ± 5.7% compared to PBS controls, while intratumoral injection achieved 90% ± 3.9% retardation [1]. Critically, the GSSG liposomes demonstrated more effective tumor growth inhibition than dacarbazine, a standard chemotherapeutic agent for melanoma treatment [2]. This in vivo efficacy highlights the unique antimetastatic and antiproliferative properties of delivered GSSG, which are not observed with free GSH or other thiol antioxidants.

Oncology Tumor Growth Inhibition Liposomal Formulation Melanoma

Oxidized Glutathione (GSSG) CAS 106272-20-2: Validated Research and Industrial Application Scenarios


Analytical Reference Standard for Redox Status Quantification

GSSG is the definitive reference material for quantifying the GSH/GSSG ratio, a sensitive biomarker of cellular oxidative stress. Its superior stability compared to GSH ensures reliable calibration curves in HPLC, LC-MS, and enzymatic assays . Procurement of high-purity GSSG (CAS 106272-20-2) is essential for laboratories conducting oxidative stress research, clinical diagnostics, and quality control of glutathione-containing formulations.

Redox Signaling and Protein S-Glutathionylation Studies

The unique ability of GSSG to induce protein S-glutathionylation—a post-translational modification regulating protein function—requires controlled intracellular delivery. Liposomal GSSG formulations, which achieve a 27.1-fold increase in intracellular GSSG within 4 hours [1], are the preferred tool for investigating redox-dependent signaling pathways, enzyme regulation, and cellular stress responses.

Oncology Drug Development: GSSG-Based Therapeutics

The GSSG mimetic NOV-002 advanced to Phase III clinical trials for advanced non-small cell lung cancer, demonstrating a defined pharmacokinetic profile and the generation of a transient oxidative signal [2]. Additionally, liposomal GSSG has shown superior in vivo tumor growth inhibition (85-90% retardation) compared to dacarbazine in melanoma models [3]. These findings position GSSG as a lead scaffold for developing novel redox-modulating anticancer agents.

Stable Formulation Component in Oxidative Environments

For industrial formulators, GSSG's inherent stability under oxidative stress offers a distinct advantage over reduced GSH. It is the preferred choice when a glutathione component must withstand manufacturing processes involving heat, light, or oxygen exposure, ensuring consistent product quality and shelf-life [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glutathione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.